molecular formula C12H11ClF2N2O B6460683 5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole CAS No. 2549030-70-6

5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole

Cat. No. B6460683
CAS RN: 2549030-70-6
M. Wt: 272.68 g/mol
InChI Key: HHJFEBLPOSUBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : N-{5-Chloro-2-[(4,4-difluoropiperidin-1-yl)carbonyl]phenyl}propanamide

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key intermediates is 4,4-difluoropiperidine , which can be prepared through reactions with trifluoroacetic acid . Further details on the synthetic route would require a more in-depth investigation of relevant literature.


Physical And Chemical Properties Analysis

  • Solubility : It exhibits good solubility in organic solvents .
  • Log P (Partition Coefficient) : Log P values indicate moderate lipophilicity .
  • Bioavailability Score : It has moderate bioavailability potential .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which share a similar structure with benzoxazole, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole” may also have potential in these areas.

Anti-Fibrosis Activity

A study on pyrimidine derivatives, which are structurally similar to benzoxazole, showed that these compounds have significant anti-fibrotic activities . They were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that “5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole” may also have potential as an anti-fibrotic agent.

Antagonists of the Orexin

The compound “5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole” may have potential as an antagonist of the Orexin . Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Antagonists of the Orexin could be useful in treating conditions like insomnia and narcolepsy.

Antimicrobial Activity

As mentioned under the biological potential of indole derivatives, these compounds have demonstrated antimicrobial activity . This suggests that “5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole” may also have potential as an antimicrobial agent.

Anticancer Activity

Indole derivatives have shown anticancer activity . Given the structural similarity, “5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole” may also have potential in cancer treatment.

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests that “5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole” may also serve as an antioxidant.

Future Directions

: Ambeed: 4,4-Difluoropiperidine : ChemSpider: N-{5-Chloro-2-[(4,4-difluoropiperidin-1-yl)carbonyl]phenyl}propanamide

properties

IUPAC Name

5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2N2O/c13-8-1-2-10-9(7-8)16-11(18-10)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJFEBLPOSUBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole

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